N'-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields such as bioinorganic chemistry and pharmacology .
Preparation Methods
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of appropriate substituted hydrazines or hydrazides with aldehydes or ketones. Common solvents used in these reactions include ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, and mixtures of ethanol and glacial acetic acid . The reaction conditions often require heating to facilitate the formation of the Schiff base hydrazone.
Chemical Reactions Analysis
N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group. Common reagents and conditions for these reactions include solvents like ethanol, methanol, and acetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes . The molecular targets and pathways involved depend on the specific metal ion and the biological system being studied.
Comparison with Similar Compounds
N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The uniqueness of N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide lies in its specific combination of fluorophenyl and methylthiophenyl groups, which may confer distinct properties and applications .
Properties
Molecular Formula |
C16H13FN4OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13FN4OS/c1-10-2-7-15(23-10)13-8-14(20-19-13)16(22)21-18-9-11-3-5-12(17)6-4-11/h2-9H,1H3,(H,19,20)(H,21,22)/b18-9+ |
InChI Key |
RPRGCRXKPOYWJO-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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